

Comprehensive Technical Guide: 2-Chloro-7-nitrobenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Chloro-7-nitrobenzo[d]thiazole

CAS No.: 2942-22-5

Cat. No.: B3028730

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Executive Summary

2-Chloro-7-nitrobenzo[d]thiazole (CAS: 2942-22-5) is a highly reactive heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery.^[1] Characterized by a benzothiazole core substituted with a labile chlorine atom at the C2 position and a strongly electron-withdrawing nitro group at the C7 position, this compound serves as a critical electrophile for nucleophilic aromatic substitution (

). It acts as a precursor for developing bioactive agents, including cholinesterase inhibitors for Alzheimer's disease, antitumor agents, and antimicrobial compounds.

Core Identity Table

Property	Detail
IUPAC Name	2-Chloro-7-nitro-1,3-benzothiazole
CAS Number	2942-22-5
Molecular Formula	
Molecular Weight	214.63 g/mol
Appearance	Yellow to brownish-yellow crystalline solid
Solubility	Low in water; soluble in DMSO, DMF, Acetone, DCM
Melting Point	158–162 °C (Typical range for pure derivatives)

Physicochemical Profile & Electronic Structure

The unique reactivity of **2-chloro-7-nitrobenzo[d]thiazole** stems from the synergistic electronic effects of its substituents:

- **C2-Chlorine Activation:** The C2 position in benzothiazole is inherently electrophilic due to the adjacent nitrogen (bond) and sulfur atoms. The chlorine atom serves as an excellent leaving group.
- **C7-Nitro Effect:** The nitro group at position 7 exerts a strong electron-withdrawing effect (and effects) on the benzene ring.^[1] Unlike the 6-nitro isomer, the 7-nitro substituent creates a specific electronic distortion that activates the C2 position towards nucleophiles while influencing the solubility and binding affinity of subsequent derivatives.
- **Lipophilicity:** The presence of the chloro and nitro groups increases the lipophilicity (LogP ~ 2.5–3.0) compared to the parent benzothiazole, facilitating cell membrane permeability in biological assays.

Synthesis & Production Pathways

While commercially available, the laboratory synthesis of **2-chloro-7-nitrobenzo[d]thiazole** typically proceeds via the Sandmeyer reaction from its 2-amino precursor.^[1]

Pathway A: From 2-Amino-7-nitrobenzothiazole (Standard Route)

This route ensures high regioselectivity.^[1] The starting material, 2-amino-7-nitrobenzothiazole, is diazotized and then chlorinated.

Reaction Logic:

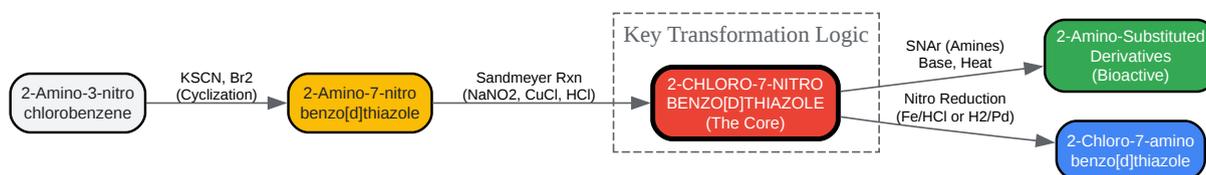
- Diazotization: The 2-amino group is converted into a diazonium salt using sodium nitrite () in strong acid or tert-butyl nitrite ().^[1]
- Substitution: Copper(I) chloride () or Copper(II) chloride () acts as the chlorine source and catalyst to displace the diazonium group ().

Pathway B: Cyclization (De Novo Synthesis)

Starting from 2-amino-3-nitrochlorobenzene, reaction with thiourea and oxidants (like bromine or

) can yield the benzothiazole core, though this often yields the 2-amino derivative first, requiring Pathway A for the conversion to 2-chloro.^[1]

Visualization: Synthesis & Reactivity Landscape^[1]



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Caption: Synthesis workflow from aniline precursors to the 2-chloro-7-nitro core and its divergent reactivity pathways.

Reactivity Profile: Nucleophilic Aromatic Substitution ()

The defining reaction of **2-chloro-7-nitrobenzo[d]thiazole** is the displacement of the chlorine atom by nucleophiles (amines, thiols, alkoxides).

Mechanism

The reaction proceeds via an Addition-Elimination mechanism:

- Attack: The nucleophile attacks the electrophilic C2 carbon.
- Meisenheimer Complex: A resonance-stabilized intermediate forms.^[1] The electron-withdrawing nitro group stabilizes the anionic transition state.
- Elimination: The chloride ion () is expelled, restoring aromaticity.

Optimization of Conditions

- Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred to stabilize the polar transition state.
- Base: An auxiliary base (

, or DIPEA) is required to neutralize the generated HCl.

- Temperature: Reactions typically run at 80–110 °C. Room temperature reactions are possible with highly nucleophilic amines but may be slow.

Experimental Protocols

Protocol A: Synthesis of 2-Amino Derivatives ()

Target: Derivatization for drug screening (e.g., Cholinesterase inhibitors).[1]

Reagents:

- **2-Chloro-7-nitrobenzo[d]thiazole** (1.0 equiv)
- Primary/Secondary Amine (e.g., Adamantylamine, Piperazine) (1.1 equiv)
- DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
- Solvent: Anhydrous DMF or Acetonitrile.

Procedure:

- Dissolution: Dissolve 1.0 mmol of **2-chloro-7-nitrobenzo[d]thiazole** in 5 mL of anhydrous DMF in a round-bottom flask.
- Addition: Add 2.0 mmol of DIPEA, followed by 1.1 mmol of the amine.
- Reaction: Heat the mixture to 100 °C under an inert atmosphere (or Ar) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
- Isolation: The product usually precipitates. Filter the solid, wash with water (mL), and dry under vacuum.

- Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if necessary.

Protocol B: Reduction of Nitro Group

Target: Synthesis of 7-amino-2-chlorobenzothiazole or 2,7-diaminobenzothiazole.[1]

Reagents:

- Substrate (Nitro compound)[1][2][3]
- Iron powder (Fe) and Ammonium Chloride ()
- Solvent: Ethanol/Water (4:1).[1]

Procedure:

- Suspend 1.0 mmol of the nitro compound in 10 mL Ethanol/Water.
- Add 5.0 mmol of Iron powder and 5.0 mmol of .
- Reflux at 80 °C for 2–4 hours.
- Filter hot through a Celite pad to remove iron residues.
- Concentrate the filtrate to obtain the amine.

Applications in Drug Discovery[8]

Alzheimer's Disease (Cholinesterase Inhibitors)

Researchers have successfully conjugated **2-chloro-7-nitrobenzo[d]thiazole** with amiridine and memantine pharmacophores.[1] The resulting hybrids exhibit dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The 7-nitro group is crucial for binding within the enzyme's active site gorge, often engaging in

stacking or hydrogen bonding interactions.[1]

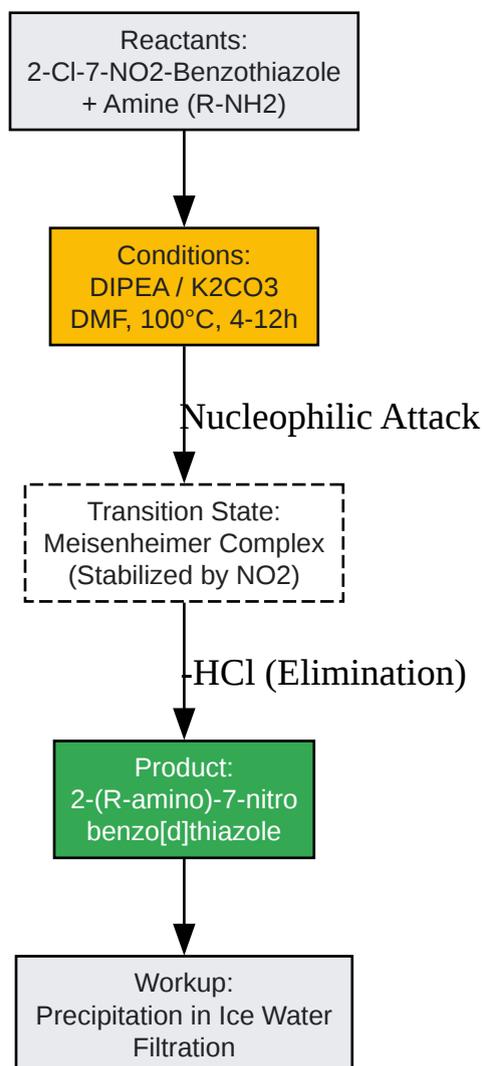
Antitumor Agents

Benzothiazole derivatives are potent DNA-binding agents.[1] The 7-nitro derivatives serve as precursors to 2-(4-aminophenyl)benzothiazoles, a class of compounds known to generate DNA adducts in sensitive breast cancer cell lines (e.g., MCF-7).[1]

Fluorescent Probes

While the nitro group typically quenches fluorescence ("turn-off"), its reduction to an amine restores fluorescence ("turn-on").[1] This property is exploited to design hypoxia-sensitive probes where the 7-nitrobenzo[d]thiazole core is reduced in the hypoxic environment of solid tumors, releasing a fluorescent signal.

Visualization: Reaction Workflow



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Caption: Step-by-step workflow for the Nucleophilic Aromatic Substitution () protocol.

Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
- Nitro Compounds: Organic nitro compounds can be shock-sensitive or explosive if heated under confinement, though this specific derivative is generally stable.[1] Avoid strong reducing agents until controlled reduction is intended.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

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